molecular formula C10H20N2 B065823 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 169177-35-9

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B065823
CAS No.: 169177-35-9
M. Wt: 168.28 g/mol
InChI Key: MABDHNXQYBSZCB-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . They play a crucial role in the formation of cognitive functions and memory .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Biochemical Pathways

The activation of AMPA receptors by this compound leads to an increase in the currents of these receptors . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .

Pharmacokinetics

Unfortunately, specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-Trimethyl-3,7-diazabicyclo[33Its molecular weight is 16828 , which is within the range generally favorable for oral bioavailability.

Result of Action

The activation of AMPA receptors by this compound can lead to a pronounced cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .

Properties

IUPAC Name

1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABDHNXQYBSZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CNC1)(CN(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386639
Record name 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169177-35-9
Record name 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

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